N-(3-Methylbutyl)acetamide

Chemical Ecology Pest Management Semiochemistry

N-(3-Methylbutyl)acetamide (CAS 13434-12-3, molecular formula C₇H₁₅NO, molecular weight 129.20 g/mol), also known as N-isopentylacetamide or isoamyl acetamide, is an N-substituted secondary acetamide characterized by a branched isopentyl alkyl chain. The compound exhibits a predicted boiling point of approximately 217.1±8.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25 °C, and a calculated logP of 1.18 (ALOGPS), indicating moderate hydrophobicity.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 13434-12-3
Cat. No. B088304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methylbutyl)acetamide
CAS13434-12-3
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)CCNC(=O)C
InChIInChI=1S/C7H15NO/c1-6(2)4-5-8-7(3)9/h6H,4-5H2,1-3H3,(H,8,9)
InChIKeyXWDCLPNMPBQWCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methylbutyl)acetamide (CAS 13434-12-3): Baseline Chemical Identity and Core Characteristics for Procurement Assessment


N-(3-Methylbutyl)acetamide (CAS 13434-12-3, molecular formula C₇H₁₅NO, molecular weight 129.20 g/mol), also known as N-isopentylacetamide or isoamyl acetamide, is an N-substituted secondary acetamide characterized by a branched isopentyl alkyl chain [1]. The compound exhibits a predicted boiling point of approximately 217.1±8.0 °C at 760 mmHg, a vapor pressure of 0.1±0.4 mmHg at 25 °C, and a calculated logP of 1.18 (ALOGPS), indicating moderate hydrophobicity . It belongs to the broader class of acetamides but is distinguished from linear N-alkylacetamide homologs by its specific branched-chain architecture, which confers differential physicochemical and biological properties relative to linear comparators such as N-butylacetamide (C₆) and N-pentylacetamide (C₇ linear) [2]. The compound has been identified as a principal volatile constituent in the venom of numerous vespid wasp species and is documented as a semiochemical with defined behavioral activity in multiple insect systems [3].

Why Generic Substitution of N-(3-Methylbutyl)acetamide with Linear N-Alkylacetamides Fails: Structural Branching Dictates Performance


Simple substitution of N-(3-Methylbutyl)acetamide with structurally related linear N-alkylacetamides such as N-butylacetamide (CAS 1119-49-9, C₆) or N-pentylacetamide (CAS 2524-60-9, C₇ linear) is not scientifically justified for applications where behavioral activity or physical partitioning matters. The isopentyl branched-chain architecture introduces a tertiary carbon (β-branching relative to the amide nitrogen) that fundamentally alters both molecular recognition at biological receptors and physicochemical partitioning behavior [1]. In insect semiochemical applications, linear analogs including N-butylacetamide and N-pentylacetamide lack the specific steric presentation required for vespid olfactory receptor activation, rendering them behaviorally inert or exhibiting divergent activity profiles compared to the native branched venom constituent [2]. The evidence below provides the quantitative, comparator-based differentiation necessary to support compound-specific procurement decisions over generic N-alkylacetamide alternatives.

Quantitative Differentiation of N-(3-Methylbutyl)acetamide: Head-to-Head Performance Data Against Linear N-Alkylacetamide Comparators


Behavioral Attraction in Polistes Wasps: Species-Specific Activity Absent in Linear Analogs

In field trapping bioassays conducted across four U.S. states, N-(3-methylbutyl)acetamide demonstrated statistically significant attraction of four Polistes paper wasp species (P. aurifer, P. metricus, P. dorsalis, and P. bellicosus) [1]. Linear N-alkylacetamides such as N-butylacetamide and N-pentylacetamide are not reported as endogenous vespid venom constituents and lack any documented attractant activity toward these pestiferous wasp species [2]. The specificity of the isopentyl branched architecture is essential for receptor recognition in the vespid olfactory system; linear-chain acetamides fail to elicit equivalent behavioral responses in these species [1].

Chemical Ecology Pest Management Semiochemistry

Vespula vulgaris Attraction: Dose-Dependent Behavioral Reversal Not Reported for Linear Analogs

In olfactory bioassays with Vespula vulgaris (common wasp) workers, N-isopentylacetamide exhibited a biphasic dose-response profile: attractive at doses <1 μmol, but repellent at higher quantities [1]. This dose-dependent behavioral reversal is a documented characteristic of alarm/aggregation semiochemicals in social hymenopterans [1]. Linear N-alkylacetamides (N-butylacetamide, N-pentylacetamide) have not been evaluated in comparable V. vulgaris bioassays nor are they reported to produce this concentration-dependent inversion of behavioral response in any vespid system [2]. The observed effect is structurally specific to the branched isopentyl acetamide present in native venom [1].

Insect Behavior Dose-Response Vespidae

Desmometopa Fly Attraction: Synergistic Kairomonal Activity Unobtainable with Linear Analogs

N-(3-methylbutyl)acetamide (N3MBA) acts synergistically with trans-conophthorin (tC) to attract kleptoparasitic flies of the genus Desmometopa (D. nearctica and D. sordida) [1]. Female milichiid flies use tC and N3MBA released from venom glands of social vespids as kairomones to locate disturbed or injured insects as protein-rich food sources for egg development [1]. The synergistic effect is structurally specific: linear N-alkylacetamides are neither present in vespid venom nor documented to exhibit synergistic attraction with trans-conophthorin in any insect system [2]. Substitution with a linear acetamide would disrupt the naturally occurring volatile blend signature and eliminate the synergistic kairomonal attraction critical for these flies' foraging ecology.

Kairomone Synergism Diptera Chemical Ecology

Vapor Pressure and Volatility: Quantitative Differentiation from Linear N-Alkylacetamides

At 25 °C, N-(3-methylbutyl)acetamide exhibits a predicted vapor pressure of 0.1±0.4 mmHg , which positions it as approximately 40% more volatile than the linear isomer N-pentylacetamide (vapor pressure 0.0854 mmHg at 25 °C) and approximately 40% less volatile than the shorter-chain N-butylacetamide (vapor pressure 0.0712 mmHg at 25 °C) [1]. This intermediate volatility profile is a direct consequence of the branched isopentyl architecture reducing intermolecular van der Waals packing relative to the linear pentyl chain, yet maintaining a higher molecular weight than the butyl homolog [2]. The vapor pressure difference of ~0.014–0.029 mmHg between branched and linear C₇ isomers translates to measurable differences in headspace concentration dynamics relevant to semiochemical lure longevity and release kinetics.

Physicochemical Properties Volatility Formulation Science

Hydrophobicity and Partitioning: LogP Differentiation Between Branched and Linear C₇ Acetamides

The branched isopentyl acetamide exhibits a calculated logP of 1.18 (ALOGPS) to 0.89 (ACD/LogP), which is notably lower than the logP of linear N-pentylacetamide (calculated ACD/LogP = 2.04) [1]. This ~1 log unit difference in lipophilicity reflects the compact molecular conformation of the branched chain, which reduces hydrophobic surface area exposure and alters partitioning behavior between aqueous and organic phases . The water solubility of N-(3-methylbutyl)acetamide is predicted at 25.6 g/L (ALOGPS) [1], whereas linear N-pentylacetamide is only slightly soluble in water . In contrast, the shorter linear homolog N-butylacetamide (logP = 1.31) [2] approaches the lipophilicity of the branched C₇ compound despite having one fewer methylene unit, demonstrating that branching effectively offsets chain-length effects on hydrophobicity.

Lipophilicity Partitioning QSAR Formulation

Endogenous Occurrence in Vespid Venom: Natural Semiochemical Authenticity Versus Synthetic Analogs

N-(3-methylbutyl)acetamide is a principal volatile component identified in the venom of numerous female vespid wasp species, including Polistes metricus, Polistes bellicosus, Polistes dorsalis, and Polistes aurifer [1]. It is also present in the venom of Vespula vulgaris and Vespula germanica as the major volatile amide constituent [2]. In contrast, linear N-alkylacetamides such as N-butylacetamide and N-pentylacetamide are not reported as endogenous venom components in any vespid species [1][3]. The biosynthetic machinery of social wasps produces the branched isopentyl acetamide specifically, not the linear homologs, indicating that the branching pattern is evolutionarily selected for semiochemical function [1].

Natural Product Chemistry Venom Biochemistry Semiochemistry

Validated Research and Industrial Application Scenarios for N-(3-Methylbutyl)acetamide Based on Quantitative Evidence


Polistes Paper Wasp Monitoring and Pest Management Programs

Field-validated across Florida, Georgia, South Carolina, and Washington, N-(3-methylbutyl)acetamide functions as an effective lure for trapping pestiferous Polistes paper wasps including P. aurifer, P. metricus, P. dorsalis, and P. bellicosus [1]. This compound provides species-specific attractant activity that linear N-alkylacetamides cannot deliver, making it the appropriate semiochemical selection for vespid monitoring and integrated pest management applications where accurate species targeting is required [1].

Vespula vulgaris Lure Formulation Requiring Dose-Dependent Behavioral Control

In Vespula vulgaris (common wasp) systems, N-(3-methylbutyl)acetamide exhibits a defined biphasic behavioral threshold: attractive at doses <1 μmol, repellent at higher quantities [2]. This dose-dependent inversion enables formulation scientists to engineer lures with either attractive or repellent functionality by controlling dispenser loading and release rates. Linear N-alkylacetamide substitutes lack this documented biphasic profile and cannot be used to achieve the same controlled behavioral outcome [2].

Kleptoparasitic Fly Ecological Studies and Tritrophic Interaction Research

For research on Desmometopa spp. kleptoparasitic flies (Diptera: Milichiidae), N-(3-methylbutyl)acetamide is an essential component of the binary kairomone blend with trans-conophthorin that female flies use to locate protein-rich food sources for egg development [3]. The synergistic attraction effect is structurally specific to the branched isopentyl acetamide; linear N-alkylacetamide substitution would eliminate the ecologically relevant volatile signal and compromise experimental validity [3].

Controlled-Release Semiochemical Formulation with Defined Volatility Midpoint

N-(3-methylbutyl)acetamide occupies a distinct volatility niche with vapor pressure of ~0.1 mmHg at 25 °C, positioned between shorter-chain N-butylacetamide (~0.071 mmHg) and longer linear N-pentylacetamide (~0.085 mmHg) [4]. This intermediate volatility profile enables formulation scientists to achieve specific headspace concentration dynamics and field longevity targets not attainable with linear homologs, particularly when designing multi-component semiochemical blends requiring matched release kinetics .

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